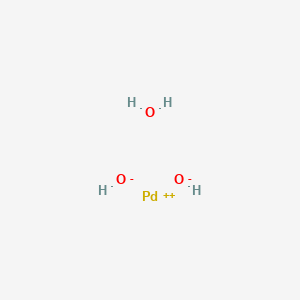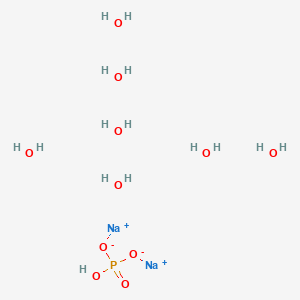
Calcium sulfidoacetate--water (1/1/3)
Overview
Description
Calcium sulfidoacetate–water (1/1/3) is a chemical compound with the molecular formula C2H6CaO2S·3H2O It is a calcium salt of sulfidoacetic acid, and it is typically found in a hydrated form
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium sulfidoacetate–water (1/1/3) can be synthesized through a reaction between calcium hydroxide and sulfidoacetic acid in an aqueous medium. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the water to yield the hydrated form of the compound.
Industrial Production Methods
In an industrial setting, the production of calcium sulfidoacetate–water (1/1/3) involves the use of high-gravity reactive precipitation combined with a salt solution method at atmospheric pressure. This method allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Calcium sulfidoacetate–water (1/1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium sulfate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield calcium sulfide and other reduced forms.
Substitution: The sulfido group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Calcium sulfate, sulfur dioxide.
Reduction: Calcium sulfide, hydrogen sulfide.
Substitution: Various substituted calcium salts depending on the reagents used.
Scientific Research Applications
Calcium sulfidoacetate–water (1/1/3) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other calcium-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in calcium signaling and metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of calcium sulfidoacetate–water (1/1/3) involves its interaction with various molecular targets and pathways. In biological systems, it can influence calcium signaling pathways by releasing calcium ions, which play a crucial role in cellular processes such as muscle contraction, neurotransmission, and enzyme activation . The sulfido group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Calcium acetate: Used as a phosphate binder in patients with kidney disease.
Calcium sulfate: Commonly used in construction materials and as a desiccant.
Calcium carbonate: Widely used as a dietary supplement and in industrial applications.
Uniqueness
Calcium sulfidoacetate–water (1/1/3) is unique due to its sulfido group, which imparts distinct chemical properties compared to other calcium salts. This uniqueness makes it valuable for specific applications where the reactivity of the sulfido group is advantageous .
Properties
IUPAC Name |
calcium;2-sulfidoacetate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.Ca.3H2O/c3-2(4)1-5;;;;/h5H,1H2,(H,3,4);;3*1H2/q;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGCHNAIROWHI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[S-].O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8CaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746900 | |
| Record name | Calcium sulfidoacetate--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65208-41-5 | |
| Record name | Calcium sulfidoacetate--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, mercapto-, calcium salt (1:1), trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B8021079.png)









